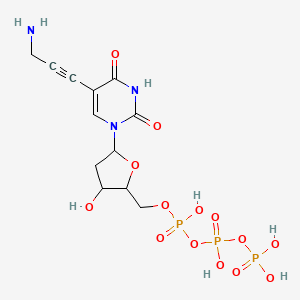

5-Propargylamino-dUTP

Description

Contextualizing Modified Nucleotides in Contemporary Molecular Biology

In the landscape of modern molecular biology, the four canonical DNA bases—adenine, guanine, cytosine, and thymine—represent only the foundational layer of genetic information and function. Beyond this primary alphabet, a vast array of modified nucleotides exists, playing crucial roles in both natural biological systems and advanced biotechnological applications. tandfonline.com These non-canonical building blocks are nucleotides that have been chemically altered at the nucleobase, sugar, or phosphate (B84403) moiety. frontiersin.org The introduction of these modifications into nucleic acids expands their chemical diversity and functional capacity far beyond simple genetic coding. frontiersin.orgpnas.org

The study of nucleobase-modified nucleotides has challenged and expanded traditional views on DNA stability and function, which were historically attributed primarily to the hydrogen bonding between complementary base pairs. frontiersin.org Research has demonstrated that functionalities other than conventional hydrogen bonding can contribute significantly to the processes of DNA polymerization and stability. frontiersin.org This has opened up new avenues for interrogating biological mechanisms, such as the influence of nucleobase desolvation during DNA synthesis. frontiersin.org

Modified nucleotides are indispensable tools in a wide range of research fields. mdpi.com They are used to create functionalized nucleic acids that can serve as therapeutic agents, diagnostic probes, and tools for studying DNA-protein interactions. frontiersin.orgmdpi.comacs.org For instance, enhancing the chemical diversity of DNA libraries with modified nucleotides can dramatically improve the success rate and binding affinities of aptamers—single-stranded nucleic acids that bind to specific targets—developed through processes like SELEX (systematic evolution of ligands by exponential enrichment). pnas.org These modified aptamers have applications as both therapeutic and diagnostic agents. frontiersin.org Furthermore, the enzymatic incorporation of modified nucleotides is a cornerstone of various labeling and detection techniques used in microarrays, fluorescence in situ hybridization (FISH), and sequencing-by-synthesis methods. frontiersin.orgaatbio.com

Historical Trajectory and Initial Research Paradigms of C5-Modified Deoxyuridine Triphosphates

The strategic modification of pyrimidine (B1678525) bases, particularly at the C5 position of uracil (B121893) and cytosine, has been a fruitful area of research for decades. This position is ideal for chemical modification because it projects into the major groove of the DNA double helix, allowing for the attachment of various functional groups without disrupting the Watson-Crick base pairing essential for enzymatic incorporation by DNA polymerases. acs.orgwhiterose.ac.uk

Early research focused on attaching relatively simple chemical groups like halogens (e.g., bromine in 5-Bromodeoxyuridine) or methyl groups to the C5 position. mdpi.com These initial modifications were instrumental in studies of DNA structure, mutagenesis, and the B-Z DNA transition. mdpi.com The development of synthetic methods to introduce linkers at the C5 position represented a significant leap forward. A pivotal development in this area was the palladium-catalyzed synthesis of alkynylamino nucleosides, which provided a universal linker for attaching a wide variety of molecules to nucleic acids. interchim.fr This approach laid the groundwork for creating a diverse portfolio of functionalized nucleotides.

Subsequent research expanded to include the attachment of a wide range of reporter groups, ligands, and catalytic moieties to the C5 position of 2'-deoxyuridine-5'-triphosphate (B1264416) (dUTP). acs.orgwhiterose.ac.uk The primary method for generating these modified nucleic acids is through the enzymatic incorporation of the corresponding C5-modified dUTP by DNA polymerases during processes like PCR, nick translation, or reverse transcription. aatbio.cominterchim.fr The efficiency of this incorporation is a critical factor, and extensive research has been dedicated to understanding how different polymerases tolerate various modifications. nih.gov Studies have shown that the nature and length of the linker arm attaching the functional group to the base can significantly affect the substrate efficiency for different DNA polymerases. interchim.frnih.gov For example, it was found that nucleotides with linkers attached via an amide bond were generally better substrates than those with an ether linkage. nih.gov

| Polymerase Family | Tolerance for C5-Modified dUTP | Research Findings |

| Family A (e.g., Klenow Fragment, Taq) | Variable | Klenow fragment of DNA polymerase I can incorporate dUTP modified with bulky groups like Ruthenium complexes. mdpi.com Taq polymerase is a substrate for certain dUTPs with negatively charged side chains. whiterose.ac.uk However, Klenow(exo-) shows poor incorporation for some polyanionic modified dNTPs. nih.gov |

| Family B (e.g., Vent(exo-), Pwo) | Generally Good | Vent(exo-) and Pwo polymerases are among the most capable of incorporating C5-modified dNTPs with polyanionic reporter groups. whiterose.ac.uknih.gov |

| Other (e.g., Therminator, KOD XL) | Generally Good | Therminator DNA Polymerase can incorporate a wide variety of modified nucleotides, including those with bulky side chains. frontiersin.orgnih.gov KOD XL polymerase is also a known substrate for certain C5-modified dUTPs. whiterose.ac.uk |

Fundamental Significance of the Propargylamino Moiety for Bioconjugation

The introduction of a propargylamino group [-NH-CH₂-C≡CH] at the C5 position of dUTP creates 5-Propargylamino-dUTP (5-PA-dUTP), a nucleotide of immense utility in bioconjugation. The key to its significance lies in the terminal alkyne group (C≡CH) of the propargyl moiety. medchemexpress.com This alkyne serves as a versatile chemical handle for post-synthetic modification of DNA.

The primary application of this alkyne handle is in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov Specifically, the terminal alkyne of 5-PA-dUTP readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting with molecules containing an azide (B81097) group to form a stable triazole linkage. medchemexpress.comiris-biotech.de This reaction is highly specific and can be performed in aqueous conditions, making it ideal for labeling complex biological molecules like DNA. nih.gov

The process typically involves two steps:

Enzymatic Incorporation : 5-PA-dUTP is incorporated into a DNA strand by a DNA polymerase during PCR, reverse transcription, or other enzymatic synthesis methods. aatbio.comtrilinkbiotech.com This results in a DNA molecule decorated with reactive alkyne groups.

Click Reaction : The alkyne-modified DNA is then reacted with a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a protein) that has been functionalized with an azide group. aatbio.commedchemexpress.com The CuAAC reaction covalently and stably links the molecule to the DNA. nih.gov

This two-step strategy offers significant advantages over directly incorporating a large, pre-labeled nucleotide. Bulky labels attached directly to a nucleotide can sterically hinder the DNA polymerase, leading to poor and inconsistent incorporation. aatbio.com In contrast, the small and relatively unobtrusive propargylamino group is well-tolerated by many polymerases, allowing for high levels of consistent incorporation. aatbio.com The subsequent click reaction is highly efficient, ensuring that the desired label is attached to the DNA with high fidelity. aatbio.comnih.gov This modularity allows researchers to easily label a single batch of alkyne-modified DNA with a variety of different azide-functionalized reporters, providing flexibility in experimental design. aatbio.com

| Feature of Propargylamino Moiety | Significance in Bioconjugation | Relevant Application |

| Terminal Alkyne Group | Provides a reactive handle for "click chemistry". medchemexpress.comiris-biotech.de | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling DNA. medchemexpress.com |

| Small Size | Well-tolerated by DNA polymerases, leading to efficient enzymatic incorporation into DNA. aatbio.com | Production of highly modified DNA for use in FISH probes and microarrays. aatbio.com |

| Stable Linker | Forms a stable amide bond to the C5 position and a robust triazole ring after the click reaction. mdpi.comnih.gov | Creating functionalized DNA for targeted therapeutic applications, such as DNA nanoparticles for photosensitizer delivery. medchemexpress.com |

| Chemical Orthogonality | The alkyne-azide reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes. nih.goviris-biotech.de | Site-selective labeling of nucleic acids in complex biological mixtures. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[[5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Design of 5 Propargylamino Dutp Analogs

Chemical Synthesis Pathways for 5-Propargylamino-dUTP and Related Nucleotides

The synthesis of this compound is a multi-step process that begins with the appropriate deoxyuridine precursor and culminates in a functional nucleoside triphosphate. The key steps involve the introduction of the propargylamino moiety onto the nucleobase and the subsequent phosphorylation of the nucleoside's 5'-hydroxyl group.

The conversion of a nucleoside to its triphosphate form is a fundamental process in nucleotide chemistry. Both chemical and enzymatic methods are employed, each with distinct advantages.

Chemical Phosphorylation: Chemical methods often provide a direct route to nucleoside triphosphates. One of the most common approaches is the one-pot Ludwig-Eckstein procedure. This method involves the reaction of a 5'-hydroxyl-unprotected nucleoside with phosphorus oxychloride (POCl₃) in a phosphate-based solvent like trimethyl phosphate (B84403). The reaction proceeds through a dichlorophosphate (B8581778) intermediate, which is then treated in situ with a salt of pyrophosphate, such as tributylammonium (B8510715) pyrophosphate, to yield the desired 5'-triphosphate. acs.orgresearchgate.net While effective, this method can sometimes suffer from a lack of selectivity, potentially leading to phosphorylation at other hydroxyl groups and the formation of byproducts. acs.org

Alternative chemical strategies have been developed to improve yield and purity. These include activating the nucleoside monophosphate with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with phosphate or pyrophosphate ions. acs.org Solid-phase synthesis approaches have also been reported, which facilitate purification and handling. acs.org

Enzymatic Phosphorylation: Enzymatic synthesis offers high regio- and stereoselectivity, often under mild reaction conditions, avoiding the need for protecting groups. mdpi.com A common enzymatic pathway involves a cascade of kinase enzymes. The process typically starts with a (deoxy)nucleoside kinase ((d)NK) that phosphorylates the 5'-hydroxyl group of the nucleoside to form the nucleoside monophosphate (NMP). mdpi.comnih.gov Subsequently, a nucleoside monophosphate kinase (NMPK) converts the NMP to a nucleoside diphosphate (B83284) (NDP), which is then finally converted to the target nucleoside triphosphate (NTP) by a nucleoside diphosphate kinase (NDPK) or a polyphosphate kinase (PPK). mdpi.comnih.gov This enzymatic cascade requires a phosphate donor, typically ATP. wikipedia.org

The introduction of substituents at the C5 position of pyrimidines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being a prominent method. researchgate.netbeilstein-journals.org This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. rsc.org

The synthesis of 5-propargylamino-2'-deoxyuridine, the nucleoside precursor to this compound, typically begins with a halogenated deoxyuridine, most commonly 5-iodo-2'-deoxyuridine. beilstein-journals.org The Sonogashira coupling involves reacting this iodinated nucleoside with propargylamine (B41283) in the presence of a palladium(0) catalyst and a copper(I) co-catalyst under basic conditions. researchgate.netnih.gov The trifluoroacetyl-protected form of propargylamine is often used to prevent side reactions. nih.gov Following the coupling reaction, the protecting group is removed to yield 5-(propargylamino)-2'-deoxyuridine. nih.gov This nucleoside can then be subjected to phosphorylation procedures to produce this compound.

Recent advancements have focused on developing copper-free Sonogashira conditions to simplify purification and improve compatibility with sensitive biological molecules. rsc.org

Rational Design of Linker Chemistries for this compound

The linker connecting the functional amino group to the C5 position of deoxyuridine is not merely a spacer but plays a crucial role in defining the nucleotide's properties. Its length, rigidity, and conformation have significant impacts on nucleic acid structure and interactions.

The rigidity of the linker arm is a critical design parameter. The propargyl group, containing a carbon-carbon triple bond (alkyne), is a rigid, linear linker. This rigidity has profound consequences for the properties of the resulting modified DNA.

Studies have shown that the incorporation of rigid linkers like the propargylamino group can significantly enhance the stability of DNA duplexes and triplexes. nih.govnih.gov This stabilization is attributed to favorable base-stacking interactions facilitated by the rigid alkyne moiety. researchgate.net In contrast, more flexible linkers can lead to conformational changes that may either stabilize or destabilize the DNA structure depending on the context. For instance, a flexible propyl linker has been shown to induce a conformational switch from the canonical B-DNA to a Z-like DNA conformation, which can alter the DNA's susceptibility to enzymatic cleavage. biorxiv.org The rigid propargyl linker tends to suppress such conformational promiscuity, maintaining a more defined structure. biorxiv.org

The conformation of the linker itself is also important. For example, in alkenyl linkers, E and Z isomers can exhibit different conformational preferences, which in turn affects the stability of the nucleic acid structures they are part of. nih.gov The pKa of the terminal amino group is also influenced by the linker, with the electron-withdrawing nature of the alkyne in the propargylamino group resulting in a lower pKa (around 8.5) compared to a saturated alkyl linker (around 10.0). nih.gov

The choice of linker chemistry allows for the fine-tuning of nucleotide properties. A comparative analysis of C5-amino-modified 2'-deoxyuridines with different 3-carbon linkers—propyl (alkane), Z- and E-propenyl (alkene), and propargyl (alkynyl)—reveals distinct impacts on nucleic acid stability. nih.gov

When incorporated into triple-helix forming oligonucleotides (TFOs), the analogue with the rigid propargylamino linker confers the highest stability, particularly at lower pH. nih.gov In contrast, the flexible propyl linker and, even more so, the Z-alkenyl linker, lead to significant destabilization of the triplex structure. The E-alkenyl linker results in stability similar to that of the unmodified TFO. nih.gov This highlights the superior stabilizing effect of the rigid, electron-rich alkynyl linker in this context.

| Linker Type (at C5 of dU) | Chemical Structure | Key Property | Impact on DNA Triplex Stability | pKa of Amino Group |

|---|---|---|---|---|

| Propylamino (Alkane) | -CH₂-CH₂-CH₂-NH₂ | Flexible | Destabilizing | 10.0 |

| Z-Propenylamino (Alkene) | -CH=CH-CH₂-NH₂ (cis) | Semi-rigid, cisoid preference | Highly Destabilizing | 9.2 |

| E-Propenylamino (Alkene) | -CH=CH-CH₂-NH₂ (trans) | Semi-rigid, transoid preference | Similar to unmodified | 9.3 |

| Propargylamino (Alkynyl) | -C≡C-CH₂-NH₂ | Rigid, Linear | Highly Stabilizing | 8.5 |

Data sourced from physicochemical studies on C5-amino-modified 2'-deoxyuridines. nih.gov

Advanced Derivatization Strategies of this compound

The terminal alkyne of the propargylamino group serves as a versatile chemical handle for further modification, making this compound a valuable building block for creating functionalized nucleic acids. This is primarily achieved through "click chemistry."

Click Chemistry Conjugation: this compound is a key reagent for click chemistry applications. medchemexpress.commedchemexpress.com The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group. medchemexpress.commedchemexpress.com This reaction is highly efficient and specific, allowing for the covalent attachment of a wide variety of functionalities, such as fluorophores, biotin (B1667282), or other reporter molecules, to DNA after enzymatic incorporation of the modified dUTP. trilinkbiotech.com An alternative, copper-free click reaction, the strain-promoted alkyne-azide cycloaddition (SPAAC), can also be used, reacting the alkyne with strained cyclooctyne (B158145) derivatives like DBCO or BCN. medchemexpress.comglpbio.com

Application in Next-Generation Sequencing (NGS): A significant advanced application of derivatized this compound is in next-generation sequencing technologies that utilize sequencing-by-synthesis. In this context, the nucleotide acts as a reversible terminator. aatbio.com For this purpose, the propargylamino linker is derivatized with two key components: a fluorescent dye for detection and a cleavable chemical group that blocks the 3'-hydroxyl of the deoxyribose (e.g., a 3'-O-azidomethyl group). aatbio.com After the polymerase incorporates this modified nucleotide, DNA synthesis is paused. The fluorescence is recorded to identify the base, and then both the dye and the blocking group are chemically cleaved, regenerating a free 3'-OH group and allowing the next synthesis cycle to begin. aatbio.com This strategy relies on the propargylamino linker to effectively tether the bulky dye and cleavage chemistry without completely abolishing recognition by the DNA polymerase.

Synthesis of Multi-Functionalized Analogs (e.g., 5-Propargylamino-3'-azidomethyl-dUTP)

The synthesis of multi-functionalized analogs combines the strategies described above to install two or more distinct chemical handles onto a single nucleotide. 5-Propargylamino-3'-azidomethyl-dUTP is a prime example of such a molecule, designed for advanced applications like next-generation sequencing (NGS). aatbio.commedchemexpress.comtargetmol.cn

This analog features two orthogonal functionalities:

A propargylamino group at the C5 position of the uracil (B121893) base. nih.gov This provides a terminal alkyne for post-synthetic labeling via click chemistry. medchemexpress.com

An azidomethyl group at the 3' position of the deoxyribose sugar, replacing the hydroxyl group. aatbio.com This modification serves a dual purpose: it acts as a reversible terminator of DNA synthesis and provides an azide handle for click reactions. medchemexpress.comglpbio.com

The presence of these two groups makes the molecule a versatile tool. In the context of NGS, DNA polymerase incorporates the nucleotide into a growing DNA strand. The 3'-azidomethyl group then blocks further chain elongation, allowing for a signal (e.g., from a fluorescent dye attached via the C5 linker) to be read. aatbio.com Following the imaging step, the blocking group can be chemically cleaved, regenerating a 3'-OH group and allowing the next synthesis cycle to begin. aatbio.com

The synthesis of C5-modified dUTPs often starts with a palladium-catalyzed Sonogashira cross-coupling reaction between 5-iodo-2'-deoxyuridine and a protected alkyne, such as N-trifluoroacetylpropargylamine. vu.lt Subsequent phosphorylation at the 5' position yields the triphosphate. To create the multi-functionalized analog, a precursor with the 3'-azidomethyl modification would be required before the base modification and phosphorylation steps. The synthesis of such complex analogs is detailed in patent literature, such as WO2004018497A2, which describes modified nucleotides for polynucleotide sequencing. medchemexpress.comglpbio.com

| Property | Description for 5-Propargylamino-3'-azidomethyl-dUTP |

|---|---|

| Molecular Formula | C₁₃H₁₉N₆O₁₃P₃ (as free acid) |

| Functionality 1 (Base) | C5-Propargylamino group (Alkyne) for labeling via CuAAC or SPAAC. medchemexpress.com |

| Functionality 2 (Sugar) | 3'-O-Azidomethyl group (Azide) acting as a reversible terminator for DNA synthesis. aatbio.com |

| Primary Application | A key component in next-generation sequencing (NGS) as a reversible terminator. aatbio.com |

| Orthogonal Capabilities | Contains both an alkyne and an azide, enabling participation in two distinct click reactions. medchemexpress.com |

Enzymatic Incorporation and Substrate Properties of 5 Propargylamino Dutp

Molecular Mechanisms of 5-Propargylamino-dUTP Enzymatic Incorporation into DNA and cDNA

The successful enzymatic incorporation of this compound into a growing DNA or cDNA strand is governed by the intricate molecular interactions between the modified nucleotide and the DNA polymerase.

Kinetic studies provide quantitative insights into the efficiency of this compound incorporation. These studies often measure parameters like the Michaelis constant (Km), which reflects the substrate binding affinity, and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat), which indicates the rate of incorporation.

Research has shown that while modified nucleotides like this compound can be incorporated, their kinetics often differ from those of natural dNTPs. For instance, a study involving Terminal deoxynucleotidyl Transferase (TdT) conjugated to a dUTP analog with a propargylamino linker found that while the free modified nucleotide was a less efficient substrate than natural dTTP, its incorporation was significantly faster when tethered to the enzyme. lbl.gov This suggests that the high effective concentration of the nucleotide near the catalytic site can partially overcome the reduced incorporation efficiency. lbl.gov

Kinetic studies with Therminator DNA Polymerase have demonstrated that while the incorporation rates (kcat) of some modified nucleotides can be similar to those of natural dNTPs, their binding affinities (reflected by Km) can be significantly lower. frontiersin.org For example, the incorporation of glyceronucleotides (gNTPs) by Therminator DNA Polymerase occurs at a similar rate to dNTPs, but they bind with over 350-fold lower affinity. frontiersin.org While specific kinetic data for this compound with a wide range of polymerases is not always readily available in comparative formats, the general principle is that modifications can impact both binding and catalysis.

| Parameter | Description | Impact of Modification |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates binding affinity. | Often increased for modified dNTPs, indicating lower binding affinity. |

| kcat (Catalytic Constant) | Turnover number, representing the number of substrate molecules converted per enzyme molecule per unit time. | Can be similar to or lower than that for natural dNTPs, depending on the polymerase and modification. |

| kcat/Km | Catalytic efficiency. A measure of how efficiently an enzyme converts a substrate to a product. | Generally lower for modified dNTPs compared to natural dNTPs. |

The fidelity of DNA synthesis refers to the ability of a DNA polymerase to accurately insert the correct nucleotide opposite a template base. The introduction of modified nucleotides can potentially impact this fidelity. While modifications at the C5 position of uracil (B121893) are not directly involved in Watson-Crick base pairing, they can still influence the polymerase's accuracy.

Comparative Enzymatic Acceptability of this compound by Various Polymerases

The efficiency with which this compound is incorporated varies significantly among different DNA polymerases, which are broadly classified into families based on their sequence homology and structural features.

Extensive research has been conducted to evaluate the substrate efficiency of modified nucleotides across different polymerase families.

A-Family Polymerases (e.g., Taq polymerase): Taq polymerase is a widely used thermostable enzyme in PCR. While it can incorporate some modified dNTPs, it can be less efficient with bulkier modifications. researchgate.net Studies have shown that Taq polymerase can utilize this compound, although the efficiency can be influenced by the presence of other modifications in the reaction. nih.govresearchgate.net The efficiency of PCR with Taq using modified dUTPs has been shown to decrease as the number of non-covalent interactions between the C5-substituent and the polymerase increases. mdpi.com

B-Family Polymerases (e.g., Deep Vent(R) exo(-), Klenow Fragment, Therminator): B-family polymerases are often more proficient at incorporating modified nucleotides. nih.gov

Deep Vent(R) exo(-) polymerase, which lacks 3'→5' exonuclease activity, is known to be quite efficient in incorporating non-natural nucleotide substrates and accepts a wide range of nucleotide analogs. researchgate.netnih.govneb.combiocompare.com It has been shown to be more accepting of various modified dUTPs compared to Taq polymerase. researchgate.net

The Klenow Fragment of E. coli DNA Polymerase I is another B-family polymerase that has been studied with modified nucleotides. neb.comcas.cn While it can incorporate them, its efficiency can be lower compared to other B-family polymerases like Vent(exo-). mdpi.com

Therminator DNA Polymerase , an engineered B-family polymerase derived from 9°N polymerase, exhibits an enhanced ability to incorporate a wide variety of modified nucleotides, including those with bulky dye labels and alternative sugar moieties. frontiersin.orgnih.govresearchgate.netneb.com Its enhanced promiscuity is due to specific mutations in the active site that reduce discrimination against modified substrates. frontiersin.orgnih.gov

| Polymerase | Family | Key Characteristics | Reported Performance with Modified dUTPs |

| Taq Polymerase | A | Thermostable, lacks proofreading activity. | Can incorporate this compound, but efficiency can be lower, especially with bulky modifications. researchgate.netmdpi.com |

| Deep Vent(R) exo(-) | B | Highly thermostable, lacks proofreading activity. | Generally shows high efficiency for incorporating a variety of modified dUTPs, often superior to Taq. researchgate.netnih.gov |

| Klenow Fragment | B | Mesophilic, lacks 5'→3' exonuclease activity. | Can incorporate modified dUTPs, but may be less efficient than other B-family polymerases. neb.commdpi.com |

| Therminator | B | Engineered, highly thermostable, lacks proofreading activity. | Exhibits broad substrate tolerance and efficiently incorporates a wide range of modified nucleotides. frontiersin.orgnih.govneb.com |

The linker connecting the functional group to the nucleobase plays a critical role in determining the substrate efficiency of a modified nucleotide.

Chemical Composition and Rigidity: The chemical makeup and flexibility of the linker are also crucial. Rigid, linear linkers, such as the propargyl group, are often associated with better substrate properties compared to more flexible linkers. tandfonline.com In a comparative study of C5-amino-modified dUTPs with different 3-carbon linkers (alkyne, alkene, alkane), the rigidity of the linker was found to be a very important factor for substrate efficiency. nih.gov The triphosphate of 5-(3-aminopropynyl)-2′-deoxyuridine has been shown to be a substrate for DNA polymerases. nih.gov The chemical nature of the linker, including the presence of charged groups or different functional moieties, can also influence interactions with the polymerase and affect incorporation efficiency. oup.com

Enzymatic Reaction Conditions for Optimal this compound Integration

This compound, a modified deoxyuridine triphosphate, can be effectively incorporated into DNA strands using various enzymatic methods. aatbio.comaatbio.comtrilinkbiotech.com This analogue contains a propargylamino group attached to the C5 position of the uracil base, which allows for subsequent chemical modifications, a process often referred to as "click chemistry". medchemexpress.commedchemexpress.com The successful integration of this compound is dependent on the specific enzyme and the reaction conditions employed. This section details the application of this compound in several key molecular biology techniques.

Polymerase Chain Reaction (PCR) Applications

This compound can be used as a substrate in Polymerase Chain Reaction (PCR) to generate DNA fragments containing reactive alkyne groups. aatbio.commedchemexpress.cominterchim.fr These modified DNA molecules can then be used in a variety of downstream applications, including DNA labeling and functional analysis. medchemexpress.combiocompare.com

Several DNA polymerases have been shown to successfully incorporate this compound during DNA amplification. Taq polymerase, a commonly used enzyme in PCR, is capable of utilizing this modified nucleotide. nih.gov The resulting PCR products contain the propargylamino-modified bases, which can be subsequently labeled with fluorescent dyes or other reporter molecules. aatbio.comnih.gov

For optimal incorporation, the ratio of this compound to the natural nucleotide, dTTP, needs to be carefully considered. For some applications, a ratio of 20-30% 5-Propargylamino-dCTP (a related modified nucleotide) to 70-80% dCTP has been recommended for PCR. bio-connect.nl While this is for a dCTP analogue, it provides a starting point for optimizing the dUTP analogue concentration. The exact ratio will depend on the specific polymerase, template sequence, and desired level of modification.

Table 1: General PCR Parameters for Incorporating this compound

| Parameter | Recommended Condition | Notes |

| DNA Polymerase | Taq Polymerase | Other polymerases may also be suitable, but their efficiency with modified nucleotides should be verified. |

| Template DNA | 1-10 ng | Optimal amount may vary based on template complexity. |

| Primers | 0.1-1.0 µM | Standard primer concentrations are generally applicable. |

| dNTPs | 200 µM each (dATP, dGTP, dCTP) | Standard concentration for natural dNTPs. |

| This compound | 20-50 µM | This is a starting point and should be optimized. The ratio to dTTP is critical. |

| dTTP | 150-180 µM | The total concentration of dTTP and this compound should ideally equal the concentration of the other dNTPs. |

| Mg²⁺ Concentration | 1.5-2.5 mM | May require optimization as some polymerases have different magnesium requirements, especially with modified nucleotides. |

| Cycling Conditions | Standard PCR cycling | An initial denaturation at 95°C for 2-5 min, followed by 25-35 cycles of denaturation (95°C for 30s), annealing (55-65°C for 30s), and extension (72°C for 1 min/kb), with a final extension at 72°C for 5-10 min. |

This table provides a general guideline. Specific conditions should be optimized for each experimental setup.

Reverse Transcription Protocols

This compound is also a substrate for reverse transcriptases, enabling the synthesis of alkyne-modified complementary DNA (cDNA) from an RNA template. aatbio.comtrilinkbiotech.com This is particularly useful for labeling RNA populations for subsequent analysis. Moloney Murine Leukemia Virus (MMLV) Reverse Transcriptase is one of the enzymes known to incorporate amine-modified nucleotides like this compound. jenabioscience.com

The protocol for reverse transcription incorporating this compound is similar to standard reverse transcription protocols, with the key difference being the partial or complete substitution of dTTP with the modified nucleotide.

Table 2: Typical Reverse Transcription Reaction Setup for Incorporating this compound

| Component | Volume/Concentration |

| Total RNA | 1 µg - 5 µg |

| Primer (Oligo(dT) or Random Primers) | 500 ng |

| 10x RT Buffer | 2 µL |

| dNTP Mix (10 mM each of dATP, dGTP, dCTP) | 1 µL |

| This compound (10 mM) | 0.5 - 1 µL |

| dTTP (10 mM) | 0.5 - 1 µL |

| RNase Inhibitor | 20 units |

| Reverse Transcriptase (e.g., MMLV RT) | 200 units |

| Nuclease-free water | to 20 µL |

The ratio of this compound to dTTP should be optimized based on the desired labeling density and the specific reverse transcriptase used. The reaction is typically incubated at 37°C for 1 hour, followed by enzyme inactivation at 70°C for 10 minutes.

Nick Translation and Random Primed Labeling

Nick translation and random primed labeling are two other enzymatic methods for incorporating modified nucleotides like this compound into DNA. aatbio.comaatbio.com These techniques are often used to generate labeled DNA probes for hybridization-based assays such as Fluorescence In Situ Hybridization (FISH). aatbio.com

In nick translation, DNase I introduces nicks into the DNA backbone, creating 3'-hydroxyl ends that serve as starting points for DNA Polymerase I to synthesize a new strand, incorporating the modified nucleotide while degrading the existing strand. For random primed labeling, a mixture of random hexanucleotides is annealed to a denatured DNA template, and the Klenow fragment of DNA Polymerase I is used to extend these primers, incorporating the modified dUTP.

A recommended ratio for nick translation using a related modified nucleotide, 5-Propargylamino-dCTP, is 30-50% of the modified nucleotide to 70-50% of the natural dCTP. bio-connect.nl This suggests a similar starting point for optimizing the incorporation of this compound.

Table 3: Enzyme and Substrate Considerations for Nick Translation and Random Primed Labeling

| Technique | Key Enzymes | Substrate Considerations |

| Nick Translation | DNase I, DNA Polymerase I | The ratio of this compound to dTTP needs to be optimized for efficient labeling without compromising probe integrity. |

| Random Primed Labeling | Klenow fragment (3'-5' exo-) | A mixture of random primers is used to initiate synthesis at multiple points along the DNA template. |

Terminal Deoxynucleotidyl Transferase (TdT)-Mediated Extension

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-terminus of a DNA strand in a template-independent manner. neb.com This property makes TdT particularly useful for labeling the 3'-ends of DNA fragments with modified nucleotides, including this compound. jenabioscience.comnih.gov

The reaction typically involves incubating the DNA substrate with TdT and the desired modified nucleotide. The efficiency of incorporation can be influenced by the reaction buffer, particularly the presence of a cobalt cofactor, which can enhance the tailing efficiency. neb.com

In some advanced applications, TdT has been used in conjunction with this compound to create polymerase-nucleotide conjugates for de novo DNA synthesis. mdpi.comlbl.gov In these systems, the propargylamino group is used to link the nucleotide to the TdT enzyme. mdpi.comnih.gov

Table 4: General Protocol for TdT-Mediated 3'-End Labeling with this compound

| Component | Final Concentration |

| DNA Substrate (e.g., oligonucleotide) | 10-50 pmol |

| 5x TdT Reaction Buffer (with Co²⁺) | 1x |

| This compound | 0.1 - 1 mM |

| Terminal Deoxynucleotidyl Transferase (TdT) | 10-20 units |

| Total Reaction Volume | 20-50 µL |

The reaction is typically incubated at 37°C for 30-60 minutes, followed by heat inactivation of the enzyme. The optimal concentration of the modified nucleotide and the incubation time may need to be adjusted based on the specific DNA substrate and the desired length of the 3'-tail.

Applications of 5 Propargylamino Dutp in Nucleic Acid Labeling and Functionalization

Click Chemistry Approaches for DNA and RNA Functionalization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions, making them ideal for bioconjugation. nih.govnih.gov The terminal alkyne on 5-Propargylamino-dUTP is a perfect substrate for the most common click reaction, the azide-alkyne cycloaddition. medchemexpress.comchemondis.comchemicalbook.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for covalently linking molecules. nih.govresearchgate.net In this reaction, the terminal alkyne of the propargylamino group on the dUTP analog reacts specifically with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. medchemexpress.comnih.govkilobaser.com This process allows for the efficient labeling of DNA with a virtually unlimited range of functionalities. researchgate.net

The general strategy involves two main steps. First, this compound is enzymatically incorporated into a DNA strand by a DNA polymerase during processes like PCR, nick translation, or reverse transcription. trilinkbiotech.cominterchim.fr This creates a DNA molecule decorated with alkyne groups. Second, this alkyne-modified DNA is reacted with an azide-containing probe of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a peptide). The Cu(I)-catalyzed reaction ensures a rapid and specific covalent attachment of the probe to the DNA. researchgate.netkilobaser.com This method has been instrumental in generating functionalized DNA for molecular diagnostics and nanotechnology research, yielding high-purity labeled polynucleotides. researchgate.net

A significant advancement in click chemistry is the development of strain-promoted alkyne-azide cycloaddition (SPAAC), which eliminates the need for the potentially toxic copper catalyst. nih.govoup.com This "copper-free" click reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide (B81097). nih.govmedchemexpress.com

For this application, a dually modified nucleotide, 5-Propargylamino-3'-azidomethyl-dUTP, is employed. medchemexpress.commedchemexpress.comglpbio.com This molecule contains both the C5-propargylamino (alkyne) group and a 3'-O-azidomethyl group, which also acts as a reversible terminator for DNA synthesis. medchemexpress.comaatbio.com The presence of the azide group allows this nucleotide to undergo SPAAC with molecules containing strained alkyne groups like DBCO or BCN. medchemexpress.commedchemexpress.comglpbio.com This approach is particularly valuable for applications in living cells or other environments where copper toxicity is a concern. nih.gov The reaction is highly efficient, with some studies reporting that the SPAAC reaction on RNA can approach 100% efficiency. mdpi.comnih.gov

The true power of using this compound as a molecular handle lies in the versatility of the click chemistry reaction. nih.gov The same alkyne-modified DNA, once synthesized, can be conjugated with a vast array of azide-functionalized probes without needing to re-optimize the enzymatic incorporation step. This modularity provides significant flexibility in experimental design.

Researchers have successfully used this method to attach a wide variety of molecular probes to nucleic acids, including:

Fluorescent Dyes : For visualization and detection in applications like fluorescence in situ hybridization (FISH) and cellular imaging. researchgate.netuni-muenchen.de

Biotin and Other Haptens : For immobilization on surfaces (e.g., microarrays) and for affinity purification. trilinkbiotech.comaatbio.com

Peptides and Proteins : To study DNA-protein interactions or to create novel bioconjugates.

Carbohydrates and Lipids : For creating complex biomolecular structures and studying their interactions. nih.gov

Therapeutic Agents : For targeted drug delivery applications.

This versatility makes the click chemistry-based functionalization of DNA a cornerstone technique for creating advanced materials for nanomedicine and sophisticated tools for molecular biology. nih.gov

Fluorescent Labeling Methodologies Utilizing this compound

Fluorescent labeling is one of the most common applications for modified nucleotides. This compound enables fluorescent labeling through two distinct and powerful approaches: a two-step chemical labeling method and the direct incorporation of pre-labeled nucleotides.

The propargylamino linker on the dUTP contains a primary amine group that can be targeted by amine-reactive chemistry. trilinkbiotech.comaatbio.com This forms the basis of a robust two-step labeling protocol that is often more efficient and consistent than directly incorporating bulky dye-labeled nucleotides. aatbio.comnih.gov

The process is as follows:

Enzymatic Incorporation : this compound is incorporated into DNA using standard enzymatic methods like PCR, reverse transcription, or nick translation. aatbio.comaatbio.com This produces DNA strands that are functionalized with primary amine groups. trilinkbiotech.com

Chemical Labeling : The resulting amine-modified DNA is then reacted with an amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester of the fluorophore. interchim.frnih.gov This reaction forms a stable amide bond, covalently attaching the dye to the DNA.

This two-step method offers several advantages. The smaller, unmodified this compound is typically incorporated by polymerases with much higher efficiency and consistency than large, dye-conjugated nucleotides. aatbio.comaatbio.com Subsequently, the chemical labeling step is highly efficient, allowing for a high density of labeling. aatbio.com Research has shown that for applications like FISH, a labeling density of approximately eight dyes per 100 bases provides optimal signal brightness and sensitivity. nih.gov This approach eliminates the need to optimize enzymatic reactions for different dyes, making it a versatile and widely used method for preparing probes for FISH and microarray experiments. aatbio.comnih.gov

| Feature | Description | Reference |

| Method | Two-step: 1. Enzymatic incorporation of amine-modified dUTP. 2. Chemical reaction with amine-reactive dye. | aatbio.comnih.gov |

| Key Reagents | This compound, DNA Polymerase, Amine-reactive dye (e.g., NHS-ester). | trilinkbiotech.cominterchim.frnih.gov |

| Primary Advantage | High and consistent incorporation of the small amine-modified nucleotide, avoiding stereo-hindrance issues of bulky dyes. | aatbio.comaatbio.com |

| Efficiency | Achieves high and consistent labeling efficiencies, independent of the chosen fluorescent dye. | aatbio.com |

| Applications | Widely used for generating highly sensitive probes for FISH and microarray-based experiments. | aatbio.comnih.gov |

An alternative to the two-step method is the direct enzymatic incorporation of a nucleotide that is already conjugated to a fluorescent dye. jenabioscience.com In this one-step approach, the fluorophore is attached to the C5 position of the base via the propargylamino linker prior to the polymerization reaction.

Examples of such pre-labeled analogs include:

5-Propargylamino-dCTP-5-FAM : This is a deoxycytidine triphosphate analog labeled with the fluorescent dye FAM (fluorescein). It can be incorporated into DNA during PCR and is used for applications like DNA sequencing and studying DNA-protein interactions.

5-Propargylamino-ddUTP-5-FAM : This is a dideoxyuridine triphosphate analog, which acts as a chain terminator in DNA synthesis. jenabioscience.com Labeled with FAM, it is a crucial tool for Sanger sequencing and other applications requiring termination of DNA polymerization. jenabioscience.commedchemexpress.com These dye-labeled terminators are used to synthesize cyanine (B1664457) dye-nucleotide conjugates for nucleic acid labeling and sequence analysis. medchemexpress.com

While direct incorporation can be simpler, the efficiency can be lower compared to the two-step method due to the steric bulk of the attached dye, which may hinder the polymerase. aatbio.com However, for specific applications like DNA sequencing, where a single labeled terminator is incorporated, this method is highly effective. jenabioscience.commedchemexpress.com

| Compound | Base Type | Sugar Type | Application | Reference |

| 5-Propargylamino-dCTP-5-FAM | Deoxycytidine | Deoxyribose | DNA Labeling, Sequencing, DNA-Protein Interaction Studies | |

| 5-Propargylamino-ddUTP-5-FAM | Dideoxyuridine | Dideoxyribose | DNA Chain Termination, Sanger Sequencing | jenabioscience.commedchemexpress.com |

| Fluorescein-12-dCTP | Deoxycytidine | Deoxyribose | Direct enzymatic labeling for FISH, Microarrays | jenabioscience.com |

Advanced Fluorophore Conjugation Strategies

The integration of fluorophores into nucleic acids is essential for a multitude of detection and imaging techniques. This compound serves as a key substrate for advanced fluorophore conjugation, primarily through "click chemistry." medchemexpress.commedchemexpress.commedchemexpress.com This method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the alkyne group on the propargylamino linker of the incorporated dUTP readily reacts with an azide-modified fluorophore. medchemexpress.commedchemexpress.commedchemexpress.com This approach offers high efficiency and specificity, allowing for the covalent attachment of a wide array of fluorescent dyes to DNA. soton.ac.uk

A notable application of this strategy is in the development of multifluorophore DNA origami beacons. In these structures, oligonucleotides labeled with Cy3 and Cy5 conjugated to 5-propargylamino-ddUTP are precisely positioned to create FRET (Förster Resonance Energy Transfer) pairs. acs.org The enzymatic incorporation of these modified nucleotides is a critical step, often utilizing terminal deoxynucleotidyl transferase (TdT) to label the oligonucleotides. acs.org The resulting fluorescently labeled DNA can be used for sensitive biosensing applications. acs.org

Furthermore, post-synthetic labeling of DNA containing this compound with fluorophores like ylidenmalononitrile enamines has been developed, enabling dual fluorescence turn-on systems for direct DNA monitoring in living cells. researchgate.net This highlights the versatility of the propargylamino group for creating sophisticated fluorescent probes.

Hapten and Affinity Tag Labeling of Nucleic Acids

Beyond fluorophores, this compound facilitates the attachment of other crucial molecules like haptens and affinity tags, which are instrumental for detection, purification, and immobilization of nucleic acids.

Biotinylation Strategies for Detection and Immobilization

Biotin is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin. The incorporation of this compound into DNA allows for subsequent biotinylation. This is typically achieved by reacting the alkyne-modified DNA with an azide-functionalized biotin molecule via click chemistry. jenabioscience.com

Alternatively, the primary amine of the propargylamino group can be directly labeled with NHS-ester activated biotin. trilinkbiotech.com This two-step labeling method, where the amine-modified nucleotide is first incorporated into the DNA followed by reaction with an amine-reactive biotin, often leads to high and consistent labeling efficiencies. biomol.com The resulting biotinylated DNA probes are invaluable for various applications, including:

Detection: Biotinylated probes can be detected with high sensitivity using streptavidin conjugated to enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorophores. jenabioscience.comjenabioscience.com

Immobilization: The strong biotin-streptavidin interaction allows for the efficient immobilization of DNA onto solid supports, such as microarrays or beads, for various analytical and preparative purposes. trilinkbiotech.com

The length of the linker arm between the nucleotide and the biotin molecule can influence both the efficiency of enzymatic incorporation and the subsequent detection. interchim.fr While shorter linkers may be more readily incorporated by DNA polymerases, longer linkers can improve the accessibility of the biotin moiety for binding to streptavidin. interchim.fr

Incorporation of Other Haptens (e.g., Digoxigenin)

Similar to biotin, other haptens such as digoxigenin (B1670575) (DIG) can be conjugated to DNA. While direct incorporation of DIG-labeled dUTP is a common method, the use of this compound provides a versatile platform for post-synthetic labeling with DIG and other haptens. interchim.com The propargylamino group can be functionalized with a DIG molecule containing a compatible reactive group, such as an azide for click chemistry or an NHS-ester for reaction with the primary amine. This allows for the production of DIG-labeled probes for use in applications like in situ hybridization, where they are detected by anti-DIG antibodies conjugated to reporter enzymes or fluorophores.

Integration of this compound into DNA Nanostructures and Delivery Systems

The unique properties of this compound also extend to the burgeoning field of DNA nanotechnology, where it plays a role in the construction of functional DNA-based nanomaterials.

Formation of DNA Nanoparticles (DNPs) for Molecular Delivery

This compound is a C5-modified nucleotide that can be incorporated into DNA nanoparticles (DNPs). medchemexpress.commedchemexpress.combiocat.comdcchemicals.com These DNPs can be formed through methods like rolling circle amplification (RCA), where the inclusion of modified nucleotides influences the size and properties of the resulting nanostructures. researchgate.net

Research has shown that the incorporation of this compound during RCA can yield a similar amount of product compared to using the natural nucleotide dTTP. researchgate.net The resulting DNPs, functionalized with the propargylamino groups, can serve as carriers for various molecules. For instance, they have been utilized for the delivery of photosensitizers, demonstrating their potential in therapeutic applications like photodynamic therapy. medchemexpress.commedchemexpress.combiocat.comresearchgate.net The propargylamino groups on the DNP surface provide reactive handles for the attachment of targeting ligands, drugs, or imaging agents through click chemistry or other conjugation methods, thereby creating multifunctional nanocarriers. medchemexpress.commedchemexpress.com

Advanced Research Applications of 5 Propargylamino Dutp in Genomics and Transcriptomics

Next-Generation Sequencing (NGS) Technologies

Next-generation sequencing (NGS) has revolutionized the biological sciences, enabling massively parallel sequencing of millions of DNA fragments. aatbio.comnih.gov This high-throughput capability has been instrumental in advancing our understanding of complex genomes and transcriptomes. aatbio.com At the heart of many NGS platforms lies the principle of sequencing-by-synthesis (SBS), a method that relies on the stepwise incorporation of nucleotides into a growing DNA strand. nih.gov

Development and Utilization of 5-Propargylamino-dUTP Analogs as Reversible Terminators in Sequencing-by-Synthesis (SBS)

A key innovation in SBS is the use of reversible terminators, which are nucleotide analogs that temporarily halt DNA synthesis after each incorporation event. biosyn.com This allows for the precise identification of the added base before the terminating group is cleaved, permitting the next cycle of nucleotide addition to proceed. nih.govbiosyn.com

Analogs of this compound are pivotal in this process. For instance, 5-Propargylamino-3'-azidomethyl-dUTP serves as a crucial building block for creating fluorescently labeled reversible terminators. aatbio.comamp-tec.commedchemexpress.com In this system, the 3'-OH group is blocked by a cleavable moiety, such as an azidomethyl group, which prevents further extension by DNA polymerase. aatbio.com The propargylamino group at the C5 position provides a convenient attachment point for a fluorescent dye, which acts as a reporter molecule. nih.govresearchgate.net After a labeled nucleotide is incorporated, its fluorescent signal is recorded. Subsequently, the blocking group and the fluorescent tag are chemically removed, regenerating a free 3'-OH group and allowing the next nucleotide to be added. nih.govbiosyn.com

This cycle of incorporation, imaging, and cleavage is repeated to determine the sequence of a DNA template. nih.gov The ability to modify the nucleobase with a bulky group, such as the one attached to the propargylamino scaffold, can also contribute to the termination of the polymerase reaction, preventing multiple incorporations in a single cycle. nih.govresearchgate.netresearchgate.net

Table 1: Key Features of this compound Analogs in SBS

| Feature | Description | Reference |

|---|---|---|

| Reversible Termination | The 3'-O-blocking group (e.g., azidomethyl) temporarily halts DNA polymerase activity. | aatbio.com |

| Fluorescent Labeling | The propargylamino group at the C5 position allows for the attachment of a fluorescent dye for base identification. | nih.govresearchgate.net |

| Cleavable Linker | The linker attaching the dye and the 3'-blocking group can be chemically cleaved to allow the next sequencing cycle. | nih.govbiosyn.com |

| High Fidelity | These analogs are efficiently and faithfully incorporated by DNA polymerases. | researchgate.net |

Comparison of Reversible Termination Mechanisms with Traditional Sanger Sequencing

The reversible termination strategy employed in NGS stands in stark contrast to the irreversible chain termination method of Sanger sequencing. nih.govatdbio.com Developed by Frederick Sanger in 1977, this classical method utilizes dideoxynucleotides (ddNTPs) that lack a 3'-OH group entirely. aatbio.comnih.govbiosyn.com Once a ddNTP is incorporated into a growing DNA strand, the absence of the 3'-OH group makes it impossible for DNA polymerase to add the next nucleotide, leading to permanent termination of the chain. nih.govcd-genomics.com

The key distinction lies in the "reversibility" of the termination. In SBS with reversible terminators, the block is temporary, allowing for a cyclical process of sequencing on a massive scale. biosyn.com Sanger sequencing, on the other hand, generates a collection of DNA fragments of varying lengths, each ending with a specific ddNTP, which are then separated by size using capillary electrophoresis to deduce the sequence. atdbio.comcd-genomics.com

Table 2: Comparison of Sanger Sequencing and NGS Reversible Termination

| Feature | Sanger Sequencing | NGS with Reversible Terminators | Reference |

|---|---|---|---|

| Termination | Irreversible, using dideoxynucleotides (ddNTPs). | Reversible, using modified nucleotides with a cleavable 3'-blocking group. | nih.govbiosyn.comatdbio.com |

| Detection | Size separation of terminally labeled fragments by capillary electrophoresis. | Stepwise detection of fluorescently labeled nucleotides after each incorporation. | nih.govcd-genomics.com |

| Throughput | Low throughput, sequencing one DNA fragment at a time. | Massively parallel, sequencing millions of fragments simultaneously. | nih.govcd-genomics.com |

| Scalability | Limited scalability and higher cost for large-scale projects. | Highly scalable and cost-effective for whole-genome analysis. | cd-genomics.com |

Applications in High-Throughput Sequencing Readout

The use of this compound and its derivatives is integral to the high-throughput nature of NGS. aatbio.com By enabling the simultaneous sequencing of millions of DNA fragments immobilized on a solid surface, this technology generates vast amounts of sequence data in a single run. nih.gov This has profound implications for various fields of biological research.

In genomics, NGS allows for whole-genome sequencing, targeted resequencing of specific genes or regions, and the identification of genetic variations such as single nucleotide polymorphisms (SNPs), insertions, and deletions. aatbio.comnih.gov In transcriptomics, RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, enabling gene expression profiling and the discovery of novel RNA transcripts. vu.lt The development of techniques like HT-5Pseq (high-throughput 5'P sequencing) further refines our ability to study mRNA degradation and ribosome dynamics. biorxiv.org

Nucleic Acid Hybridization-Based Assays

Beyond sequencing, this compound is a valuable reagent in nucleic acid hybridization assays, which are fundamental for detecting and localizing specific DNA or RNA sequences within cells, tissues, and on microarrays. The propargylamino group serves as a handle for the introduction of reporter molecules, most commonly fluorophores. aatbio.com

Design and Fabrication of Fluorescent In Situ Hybridization (FISH) Probes

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize the location of specific DNA sequences on chromosomes. aatbio.com The process involves labeling a DNA or RNA probe with a fluorescent molecule and then hybridizing this probe to its complementary sequence in a biological sample. aatbio.combiocompare.com

This compound is incorporated into FISH probes through enzymatic methods like PCR, nick translation, or random primed labeling. aatbio.com The resulting amine-modified nucleic acid can then be readily conjugated to an amine-reactive fluorescent dye. aatbio.com This two-step labeling approach offers high and consistent labeling efficiencies, as the enzymatic incorporation of the modified nucleotide is often more efficient than the direct incorporation of a bulky dye-labeled nucleotide. aatbio.com The use of multiple fluorescent colors allows for the simultaneous detection of different targets in a single experiment, a technique known as multicolor FISH. aatbio.com

Development of Microarray-Based Experimental Platforms

DNA microarrays are solid supports, typically glass slides, onto which thousands of known DNA sequences (probes) are spotted in an ordered array. These platforms are used to measure the expression levels of large numbers of genes simultaneously or to identify genetic variations.

The same two-step labeling strategy involving this compound that is used for FISH probes is also widely applied in microarray experiments. aatbio.com Target nucleic acids (cDNA or cRNA) are labeled by incorporating this compound, followed by chemical conjugation with a fluorescent dye. This labeled target is then hybridized to the microarray, and the intensity of the fluorescent signal at each spot is proportional to the amount of the corresponding nucleic acid in the sample. This allows for a high-throughput analysis of gene expression or genotyping.

Studies in Epigenetics and DNA Damage Detection

The ability to incorporate this compound into DNA has significant implications for the study of epigenetics and the detection of DNA damage. trilinkbiotech.comglpbio.com The propargylamino group serves as a chemical handle, enabling the attachment of various reporter molecules for the analysis of DNA modifications and repair processes. medchemexpress.com

Research on DNA Methylation and Hydroxymethylation Pathways

DNA methylation and hydroxymethylation are crucial epigenetic modifications that play a significant role in gene regulation. nih.gov While most methods for analyzing DNA methylation cannot distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), the latter being an oxidation product of the former, specific detection of these modifications is essential for understanding their distinct biological roles. nih.gov

Studies have shown a correlation between high levels of 5mC in myoblasts and increased levels of 5hmC in skeletal muscle, suggesting a dynamic relationship between these two modifications during muscle development. nih.gov In this context, this compound can be used in techniques that aim to label and identify specific DNA modifications. After its incorporation into DNA, the alkyne group can be used for "click chemistry" reactions to attach probes that allow for the visualization and quantification of modified regions. medchemexpress.com This provides a powerful tool to investigate the intricate pathways of DNA methylation and hydroxymethylation in various biological contexts, including development and disease states like cancer. nih.govnih.gov

Applications in DNA Damage Response Studies

The cellular response to DNA damage is a complex network of signaling pathways that are essential for maintaining genomic integrity. qnl.qa Understanding these pathways is critical for research into cancer and other diseases. This compound offers a method for labeling and tracking DNA during repair processes. medchemexpress.com By incorporating this modified nucleotide into DNA, researchers can introduce a tag that can be subsequently visualized or captured. This allows for the monitoring of DNA synthesis during repair, the identification of proteins involved in the DNA damage response, and the characterization of the dynamics of repair foci. medchemexpress.comqnl.qa The ability to attach fluorescent dyes or other reporter molecules to the propargylamino group facilitates the detection and analysis of DNA repair events in living cells. aatbio.com

Aptamer Selection and Directed Evolution (SELEX)

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. nih.govmdpi.com They are generated through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). mdpi.comnih.gov The incorporation of modified nucleotides like this compound into the initial oligonucleotide library can significantly enhance the properties of the resulting aptamers. nih.govnih.gov

Enhancing Ligand-Binding Properties of Nucleic Acid Aptamers

The introduction of functional groups, such as the primary amine of this compound, into the nucleic acid sequence can expand the chemical diversity of the aptamer library. aatbio.comnih.govnih.gov This modification allows for a wider range of interactions with the target molecule, potentially leading to aptamers with improved binding affinities and specificities. nih.govmdpi.com The propargylamino group can participate in hydrogen bonding and electrostatic interactions, which can strengthen the binding to the target. nih.gov Furthermore, the alkyne handle allows for post-SELEX modifications, where additional functionalities can be attached to further optimize the aptamer's properties.

| Study Focus | Key Finding | Reference |

| Aptamer Optimization | Sequence truncation and stabilization of secondary structures can improve binding affinities. | mdpi.com |

| Modified Aptamers | Incorporating modified nucleotides, like those with hydrophobic groups, can enhance binding affinity by increasing the types of interactions with the target. | nih.gov |

| Aptamer Characterization | Biophysical techniques like SPR and ITC can be used to characterize aptamer-target interactions and guide modifications for improved binding. | basepairbio.com |

| SELEX Methodology | The SELEX process can be optimized to enrich for high-affinity aptamers, and different SELEX strategies can be employed depending on the target. | plos.orgsemanticscholar.orgnovaptech.com |

Role in the Generation of Novel Catalytic Nucleic Acids

The incorporation of modified nucleotides is also crucial in the development of novel catalytic nucleic acids, or deoxyribozymes (DNAzymes) and ribozymes. nih.gov By introducing additional chemical functionalities not present in natural nucleic acids, the catalytic repertoire of these molecules can be expanded. nih.gov The amino group of this compound can act as a catalytic residue, participating directly in chemical reactions. nih.govnih.gov Researchers have demonstrated the simultaneous incorporation of multiple modified nucleotides, such as an amino-modified dATP analog alongside a modified dUTP, to create DNA molecules with multiple catalytic groups, mimicking the active sites of protein enzymes. nih.gov

Mutagenesis and Directed Evolution of Enzymes

Directed evolution has become a powerful strategy for engineering enzymes with improved or novel properties for various applications. nih.govnobelprize.org This process involves generating a library of enzyme variants through mutagenesis and then screening for the desired function. nih.govcaltech.edu

Utilization in Site-Directed Mutagenesis Protocols

The direct utilization of this compound as a key component in conventional site-directed mutagenesis protocols to introduce specific, targeted mutations (base substitutions, insertions, or deletions) is not a prominently documented application in available research literature. Site-directed mutagenesis typically relies on primers containing the desired mutation to guide the synthesis of a modified DNA strand by a high-fidelity polymerase.

The primary role of this compound in molecular biology and genomics revolves around its function as a modified deoxynucleoside triphosphate that can be enzymatically incorporated into DNA. nih.govtrilinkbiotech.com Its key feature is the propargylamino group, which contains a terminal alkyne. This alkyne group serves as a chemical handle for "click chemistry," a highly efficient and specific reaction, allowing for the post-synthetic attachment of various molecules, such as fluorescent dyes or biotin (B1667282). uni-konstanz.deresearchgate.net

While not a direct agent of mutagenesis, the enzymatic incorporation of this compound allows for the site-specific modification of DNA. This capability is foundational to a variety of advanced genomic and transcriptomic research applications that require precise labeling or functionalization of DNA, rather than alteration of the genetic sequence itself.

Enzymatic Incorporation and Post-Synthetic Modification

Research has demonstrated that various DNA polymerases can incorporate this compound into a growing DNA strand during amplification processes like PCR. nih.govjenabioscience.com The efficiency of this incorporation can be influenced by the specific polymerase used. researchgate.net For example, some studies have shown that Family B polymerases, such as Vent (exo-), can efficiently incorporate such modified nucleotides. nih.gov

Once incorporated, the alkyne group on the uracil (B121893) base is available for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This allows researchers to covalently attach azide-modified molecules of interest to specific locations in the DNA. This post-synthetic modification is a powerful tool for:

Fluorescent Labeling: Attaching fluorescent dyes to visualize and track DNA in vitro and in vivo. pnas.org

Bioconjugation: Linking DNA to other biomolecules or surfaces for purification, immobilization, or interaction studies. trilinkbiotech.com

Functional Genomics: Introducing functional moieties that can probe or modulate DNA structure and function.

The table below summarizes the key characteristics of this compound relevant to its enzymatic incorporation and subsequent modification.

| Property | Description | Reference |

| Modification | C5-propargylamino group on the deoxyuridine triphosphate. | |

| Key Feature | Terminal alkyne group for click chemistry. | uni-konstanz.de |

| Primary Application | Post-synthetic labeling and modification of DNA. | researchgate.net |

| Enzymatic Compatibility | Substrate for various DNA polymerases, including Taq and Vent (exo-). | nih.govresearchgate.net |

Distinction from Site-Directed Mutagenesis

It is crucial to distinguish this application from site-directed mutagenesis. The goal of incorporating this compound is typically to introduce a modifiable nucleotide at a specific location without altering the template's primary sequence information for subsequent rounds of replication. In contrast, the objective of site-directed mutagenesis is to permanently alter the DNA sequence, which is then faithfully replicated in subsequent generations.

Methodological Optimization and Assay Development Using 5 Propargylamino Dutp

Strategies for Maximizing Labeling Efficiency in Functional Nucleic Acids

The efficiency with which 5-Propargylamino-dUTP is incorporated into a growing nucleic acid chain is a critical determinant of its utility. Several strategies have been developed to maximize this labeling efficiency, focusing primarily on the selection of enzymes and the optimization of reaction components.

The choice of DNA polymerase is paramount for the efficient incorporation of modified nucleotides. Different polymerases exhibit varying degrees of tolerance for modifications at the C5 position of the pyrimidine (B1678525) ring. Studies have shown that while some polymerases may stall or have reduced processivity, others can incorporate this compound effectively. For instance, Family A polymerases like Taq polymerase and Family B polymerases such as Pfu and Vent (exo-) have been successfully used to incorporate alkyne-modified nucleotides. medchemexpress.comjenabioscience.com The selection of the optimal polymerase often depends on the specific application, such as PCR, nick translation, or primer extension. jenabioscience.com Research comparing various polymerases has demonstrated significant differences in their ability to utilize dUTP analogs, highlighting the need for empirical testing to identify the most suitable enzyme for a given modified substrate. researchgate.net

Another key strategy involves the optimization of the ratio of modified to natural nucleotides. For PCR and Nick Translation, adjusting the concentration ratio of this compound to the natural counterpart, dTTP, is crucial for achieving high incorporation rates without compromising the yield of the amplification product. jenabioscience.cominterchim.fr An excess of the modified nucleotide can sometimes inhibit the polymerase, while too low a concentration will result in insufficient labeling.

Furthermore, the structure of the linker arm connecting the propargyl group to the uracil (B121893) base can influence enzymatic incorporation. While this compound itself has a relatively short linker, the principles governing linker effects are relevant. Studies on other modified nucleotides have shown that linker length and composition can impact the interaction between the nucleotide, the DNA template, and the active site of the polymerase. interchim.fr Non-covalent interactions between the C5-substituent and the DNA polymerase can decrease PCR efficiency, suggesting that the minimalist propargyl group is advantageous for efficient incorporation. medchemexpress.com

| Post-labeling Conjugation | Perform click chemistry after enzymatic incorporation. | This two-step approach is often more efficient than using pre-labeled nucleotides, as the smaller modification on the dUTP is more readily accepted by the polymerase. interchim.fr |

Approaches for Enhancing Signal-to-Noise Ratios in Detection Systems

A high signal-to-noise ratio (SNR) is essential for the sensitive and accurate detection of labeled nucleic acids. The use of this compound and subsequent click chemistry offers inherent advantages in this regard, and further optimization can significantly enhance detection sensitivity.

The primary advantage of this system is the bio-orthogonality of the click chemistry reaction. The azide (B81097) and alkyne groups are abiotic and react specifically and efficiently with each other under mild, aqueous conditions, without interfering with native biological functional groups. medchemexpress.comnih.gov This high selectivity minimizes the non-specific labeling of other biomolecules, which is a common source of background noise in other labeling methods. nih.gov

To further improve SNR, several approaches can be employed:

Washing and Blocking: In solid-phase assays (e.g., microarrays, FISH), rigorous washing steps are critical to remove any unbound fluorescently-labeled azides or non-specifically adsorbed probes. nih.gov The use of effective blocking agents, such as bovine serum albumin (BSA) or specialized commercial blockers, can saturate non-specific binding sites on the solid support, preventing the adherence of detection reagents and thereby reducing background signal. nih.govnih.gov

Reagent Quality and Handling: The purity of the this compound and the azide-modified reporter molecule is important. Impurities can interfere with the enzymatic or click reactions. When using fluorescent reporters, protecting the reagents from light is crucial to prevent photobleaching, which can reduce signal intensity. jenabioscience.com

Optimization of Detection Reagents: The concentration of the azide-labeled reporter molecule (e.g., fluorophore or biotin) used in the click reaction should be optimized. Using an excessive concentration can lead to higher background due to increased non-specific binding, while too little will result in a weak signal. nih.gov

Choice of Reporter Molecule: The selection of the fluorophore can have a significant impact on the SNR. Dyes with high quantum yields, high molar extinction coefficients, and emission spectra in a range with low cellular autofluorescence (e.g., far-red or near-infrared) are preferable for imaging applications. nih.gov

Development of Novel Biochemical Assays Incorporating this compound

The unique properties of this compound have enabled the development of innovative biochemical assays for studying enzyme activity and molecular interactions. Its utility as a substrate for DNA-modifying enzymes, combined with the versatility of the alkyne handle, provides a powerful tool for assay design.

Assays for DNA polymerase and terminal deoxynucleotidyl transferase (TdT) activity can be designed using this compound. The fundamental principle involves measuring the incorporation of the modified nucleotide into a DNA strand.

For DNA polymerases, an assay can be constructed using a single-stranded DNA template and a primer. In the presence of the polymerase, dNTPs (including this compound), and necessary cofactors, the primer is extended. nih.gov The reaction can be stopped at various time points, and the incorporated alkyne groups can be "clicked" to an azide-fluorophore. The resulting fluorescence is proportional to the amount of incorporated nucleotide, and thus to the enzyme's activity. This format allows for the kinetic analysis of the enzyme, including the determination of parameters like Vmax and Km. patsnap.comphotophysics.com

Similarly, the activity of Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, can be assayed. TdT adds dNTPs to the 3'-end of a single-stranded DNA initiator. By providing this compound as a substrate, TdT activity can be quantified by the subsequent click reaction with a reporter molecule. This approach has been particularly useful in the development of novel enzymatic DNA synthesis methods, where TdT-nucleotide conjugates are created using precursors like this compound. nih.govresearchgate.net

Table 2: Example of a DNA Polymerase Activity Assay Workflow

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reaction Setup | Combine DNA template/primer, DNA polymerase, buffer, and a mix of dNTPs including this compound. | To initiate the enzymatic incorporation of the alkyne-modified nucleotide. |

| 2. Incubation | Incubate at the optimal temperature for the polymerase for a defined period. | To allow for primer extension and incorporation of this compound. |

| 3. DNA Purification | Purify the extended DNA product to remove unincorporated dNTPs. | To reduce background signal from unreacted this compound in the next step. |